molecular formula C11H14N2 B376829 1-METHYLTRYPTAMINE CAS No. 7088-88-2

1-METHYLTRYPTAMINE

Cat. No.: B376829
CAS No.: 7088-88-2
M. Wt: 174.24g/mol
InChI Key: CAAGZPJPCKMFBD-UHFFFAOYSA-N
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Description

1-METHYLTRYPTAMINE is a compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is structurally characterized by an indole ring with a methyl group at the 1-position and an ethanamine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYLTRYPTAMINE can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes to form the indole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-METHYLTRYPTAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-METHYLTRYPTAMINE involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. The compound may also inhibit specific enzymes, affecting metabolic pathways and leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYLTRYPTAMINE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 1-position and the ethanamine group at the 3-position provides distinct properties compared to other indole derivatives .

Properties

IUPAC Name

2-(1-methylindol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAGZPJPCKMFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80991164
Record name 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7518-21-0, 7088-88-2
Record name 1-Methyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7518-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-ethanamine, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007088882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1H-indole-3-ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007518210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indole-3-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.525
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Synthesis routes and methods

Procedure details

To a solution of tert-butyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate (4 g, 14.6 mmol) in DCM (30 mL) was added TFA (15 mL) at ˜0° C. to 5° C. The resulting reaction mixture was stirred at room temperature for 1 h. The reaction mixture was concentrated to give a crude title compound (2.5 g, crude) as yellow oil. MS (ESI) m/z 175.1 [M+H]+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you provide an example of a 1-methyltryptamine derivative that exhibits subtype selectivity for melatonin receptors?

A2: Yes, N-butanoyl 5-methoxy-1-methyl-β,β-trimethylenetryptamine (12c) acts as an antagonist at human MT(1) receptors but behaves as an agonist at MT(2) receptors. This difference in activity highlights the impact of specific structural modifications on receptor subtype selectivity. []

Q2: Aside from melatonin receptor interactions, are there other reported reactions involving this compound?

A3: Yes, this compound can be synthesized through the reduction of 1,3-dimethyl-3-(β-methylaminoethyl) oxindole using metallic sodium. This reaction highlights the potential of specific chemical transformations to yield this compound as a product. []

Q3: Has this compound been identified as a degradation product of any naturally occurring compounds?

A4: Yes, calycanthine, a naturally occurring alkaloid, can be degraded to yield benzoyl-N-methyltryptamine. This degradation pathway involves benzoylation followed by alkali treatment, showcasing a potential connection between this compound and natural product chemistry. []

Q4: What is the significance of the reaction between this compound and isochroman-3-ones in synthetic chemistry?

A5: The reaction between this compound (I) and isochroman-3-ones (like IIa) leads to the formation of hydroxyamides (like IIIa), which can then be converted to β-carbolinium salts (like IVa) using phosphorus oxychloride. This reaction sequence is significant for synthesizing 1-methyl-15,16,17,18,19,20-hexadehydroyohimbane derivatives, demonstrating the utility of this compound as a building block in organic synthesis. [, ]

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